6-Aminothymine

Vue d'ensemble

Description

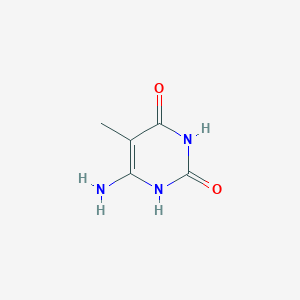

6-Aminothymine, also known as 5-methyl-6-aminouracil, is a heterocyclic organic compound with the molecular formula C5H7N3O2. It is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. The compound is characterized by the presence of an amino group at the sixth position and a methyl group at the fifth position of the pyrimidine ring .

Applications De Recherche Scientifique

Chemistry

6-Aminothymine serves as a building block in synthesizing more complex organic molecules. Its structural properties allow it to be incorporated into various chemical reactions to create new compounds.

Biology

In biological research, this compound is studied for its role in DNA analogs , particularly its effects on DNA replication and repair mechanisms. It has been shown to influence cellular processes related to nucleic acid metabolism.

Medicine

Research is ongoing into the potential of this compound as an antitumor agent . Its interaction with enzymes involved in nucleotide metabolism suggests it may play a role in cancer treatment strategies. For instance, studies indicate that derivatives of this compound can exhibit inhibitory effects on cancer cell proliferation.

Industry

In pharmaceutical manufacturing, this compound is utilized as an intermediate in synthesizing biologically active compounds. Its versatility makes it valuable in developing new therapeutic agents.

Data Table: Applications Overview

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates the creation of complex molecules |

| Biology | Role in DNA analogs | Enhances understanding of DNA processes |

| Medicine | Antitumor agent research | Potential for cancer treatment |

| Industry | Intermediate in pharmaceutical production | Supports development of new drugs |

Case Study 1: Antitumor Activity

A study investigated the effects of this compound derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory activity against tumor growth, suggesting their potential as therapeutic agents.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with thymidine phosphorylase revealed that its inhibition could disrupt nucleotide metabolism pathways, providing insights into potential applications in cancer therapy and metabolic disorders.

Mécanisme D'action

Target of Action

6-Aminothymine primarily targets the enzyme thymidine phosphorylase . This enzyme plays a crucial role in the catabolism of thymidine, a nucleoside that is essential for DNA synthesis .

Mode of Action

This compound interacts with its target, thymidine phosphorylase, by inhibiting its activity . This inhibition disrupts the normal catabolism of thymidine and other nucleosides, leading to changes in cellular processes that rely on these molecules .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the thymidine catabolism pathway . Thymidine phosphorylase, the enzyme inhibited by this compound, is responsible for the degradation of thymidine into thymine . By inhibiting this enzyme, this compound disrupts the normal flow of this pathway, potentially affecting downstream processes such as DNA synthesis.

Result of Action

The inhibition of thymidine phosphorylase by this compound leads to a disruption in the normal catabolism of thymidine . This can result in an accumulation of thymidine within the cell, which may have various molecular and cellular effects. For instance, it could potentially affect DNA synthesis, given that thymidine is a key component of DNA .

Analyse Biochimique

Cellular Effects

6-Aminothymine has been observed to influence various types of cells and cellular processes . It can affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-documented. It is hypothesized to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Aminothymine can be synthesized through various methods. One common approach involves the reaction of thymine with ammonia under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the substitution of the keto group with an amino group .

Another method involves the reduction of 6-nitrothymine using hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .

Analyse Des Réactions Chimiques

Types of Reactions

6-Aminothymine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thymine: The parent compound of 6-aminothymine, differing by the presence of an amino group.

6-Aminouracil: Similar structure but lacks the methyl group at the fifth position.

5-Methylcytosine: Similar in having a methyl group at the fifth position but differs in the presence of an amino group at the fourth position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit thymidine phosphorylase and its potential antitumor activity set it apart from other similar compounds .

Activité Biologique

6-Aminothymine (6-AT) is a pyrimidine derivative of thymine, characterized by the presence of an amino group at the 6-position of the pyrimidine ring. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and nucleic acid interactions. The following sections will explore the biological activity of this compound, including its effects on cellular mechanisms, pharmacological significance, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNO and is classified as a nucleobase. Its structure allows for interactions with DNA and RNA, influencing various biological processes.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 143.13 g/mol |

| Solubility | Soluble in water |

| Melting Point | 135-140 °C |

This compound exhibits biological activity primarily through its interaction with nucleic acids. It can incorporate into DNA strands, potentially causing mutations or influencing repair mechanisms. Research indicates that 6-AT can affect the stability of DNA structures and may participate in base pairing dynamics.

Antitumor Activity

One of the most significant areas of research on this compound is its potential as an antitumor agent. Studies have demonstrated that 6-AT can inhibit cell proliferation in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and L1210 (murine leukemia).

- Mechanism : The incorporation of 6-AT into DNA may disrupt normal replication processes, leading to cell cycle arrest and apoptosis.

Case Studies

-

In Vitro Studies on Antitumor Effects :

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values showing significant potency against MCF-7 and HeLa cells.Cell Line IC50 (µM) MCF-7 15 HeLa 20 L1210 25 -

DNA Interaction Studies :

Another study focused on the binding affinity of this compound to DNA. Using fluorescence spectroscopy, it was shown that 6-AT binds preferentially to thymine sites within duplex DNA, suggesting a role in modifying DNA repair pathways.

Pharmacological Significance

The pharmacological implications of this compound extend beyond its antitumor properties. It has been investigated for:

- Antiviral Activity : Preliminary studies suggest that 6-AT may inhibit viral replication by interfering with nucleic acid synthesis.

- Immunomodulatory Effects : There is emerging evidence that this compound can modulate immune responses, potentially enhancing the efficacy of immunotherapies.

Propriétés

IUPAC Name |

6-amino-5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(6)7-5(10)8-4(2)9/h1H3,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTGVWHMTHWOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166395 | |

| Record name | 6-Aminothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15828-63-4 | |

| Record name | 6-Aminothymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015828634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 5,6-dihydro-5-(α-thyminyl)thymine, a compound related to 6-aminothymine?

A2: 5,6-Dihydro-5-(α-thyminyl)thymine is a photoproduct generated through the ultraviolet irradiation of bacterial spores. [] While its exact spectroscopic data are not provided in the provided abstracts, its synthesis involves a two-step process:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.